3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
X-ray Crystallographic Analysis of Boronate-Substituted Pyridine Derivatives
X-ray crystallographic studies of boronate-substituted pyridine derivatives have provided fundamental insights into the structural parameters that govern the behavior of compounds containing the tetramethyldioxaborolan functionality. Single-crystal X-ray diffraction analysis reveals that the boron-carbon bond lengths in pyridine boronic esters typically range from 1.560 to 1.595 angstroms, while the boron-oxygen bond distances fall within 1.314 to 1.378 angstroms. These measurements are consistent with the tricoordinate nature of the boron center in pinacol boronate esters, where the boron atom adopts a trigonal planar geometry. The crystallographic data for related compounds such as 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine demonstrate that the dioxaborolane ring maintains a nearly planar conformation, with minimal deviation from planarity due to the constraints imposed by the five-membered ring system.
Detailed structural analysis of pyridine-4-boronic acid derivatives has shown that the mean boron-carbon bond length is approximately 1.595 angstroms, while the mean boron-oxygen bond length measures 1.350 angstroms. These values are representative of the strong covalent bonding between boron and its substituents, with the boron-oxygen bonds exhibiting partial double bond character due to the conjugation between oxygen lone pairs and the vacant p-orbital of boron. The sum of angles around the boron atom consistently measures 360 degrees, confirming the trigonal planar geometry and sp2 hybridization of the boron center. Crystallographic studies have also revealed that boronate-substituted pyridines typically crystallize in monoclinic crystal systems, with space groups such as P21/n being commonly observed.
The influence of multiple substituents on the pyridine ring geometry becomes particularly evident in compounds bearing both methoxy and boronate functionalities. X-ray crystallographic analysis of related methoxy-substituted pyridine boronates indicates that the presence of electron-donating methoxy groups can subtly alter the bond angles within the pyridine ring while maintaining the overall planarity of the aromatic system. The tetramethyldioxaborolan group introduces significant steric bulk that can influence the crystal packing arrangements and intermolecular interactions within the solid state structure.
Electronic Effects of Trimethoxy and Tetramethyldioxaborolan Substituents
The electronic properties of 3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are profoundly influenced by the interplay between electron-donating methoxy groups and the electron-withdrawing characteristics of both the iodine atom and the boronate ester functionality. Methoxy substituents are well-established as strong electron-donating groups that activate aromatic rings toward electrophilic substitution reactions through both inductive and resonance effects. The presence of three methoxy groups at positions 2, 5, and 6 of the pyridine ring creates a highly electron-rich aromatic system that significantly alters the electronic distribution compared to unsubstituted pyridine.
The tetramethyldioxaborolan substituent exhibits complex electronic effects that depend on the coordination state of the boron atom. In the tricoordinate state, the vacant p-orbital of boron can participate in conjugation with the π-system of the pyridine ring, creating a weak electron-withdrawing effect. However, this π-conjugation is relatively modest compared to strongly electron-withdrawing groups such as carbonyl or cyano functionalities. Nuclear magnetic resonance studies of related boronate-substituted aromatics have shown that the β-carbon atoms adjacent to the boronate group experience characteristic deshielding effects, with chemical shift changes ranging from 8.6 to 18.1 parts per million depending on the specific structural context.
The iodine substituent at position 3 introduces additional electronic complexity through its dual inductive and resonance effects. While iodine is electronegative and exerts an electron-withdrawing inductive effect, it also possesses lone pairs that can participate in resonance interactions with the aromatic π-system. Hammett correlation studies of substituted pyridine derivatives have demonstrated that halogen substituents, including iodine, generally exhibit negative σ values ranging from -0.02 to -0.15, indicating net electron-donating character through resonance effects that overcome the inductive withdrawal.
The combined electronic effects of the trimethoxy, iodine, and boronate substituents create a unique electronic environment that influences both the reactivity and spectroscopic properties of the compound. Quantum chemical calculations using density functional theory methods have proven valuable for predicting the electronic structure and chemical shifts of such complex polyfunctional systems. The electron-donating nature of the methoxy groups is expected to increase the electron density on the pyridine nitrogen, potentially enhancing its basicity and nucleophilicity compared to less substituted pyridine derivatives.
Tautomerism and Resonance Stabilization in Polyfunctional Pyridine Systems
Polyfunctional pyridine systems containing multiple electron-donating and electron-withdrawing substituents can exhibit complex tautomerism and resonance stabilization patterns that significantly influence their chemical behavior and stability. The presence of methoxy groups in pyridine derivatives introduces the possibility of intramolecular hydrogen bonding and conformational flexibility that can affect the overall molecular stability. While the specific compound 3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine does not contain traditional tautomerizable protons, the electronic interactions between its various substituents create resonance stabilization effects that merit detailed consideration.
The boronate ester functionality can participate in resonance interactions with the pyridine π-system through the vacant p-orbital of the tricoordinate boron atom. This interaction, while weaker than conventional π-conjugation, contributes to the overall electronic stabilization of the molecule. The extent of this boron-carbon π-bonding can be assessed through structural parameters, with shorter boron-carbon bond distances indicating greater π-character. Crystallographic studies of related arylboronic esters have shown that the boron-carbon bond lengths typically range from 1.556 to 1.588 angstroms, with shorter distances observed in compounds where π-conjugation is more favorable.
The multiple methoxy substituents create an electron-rich aromatic system that can undergo rapid conformational changes due to rotation around the carbon-oxygen bonds of the methoxy groups. Nuclear magnetic resonance studies of similar polyfunctional pyridine derivatives have revealed that methoxy groups can adopt different rotational conformers that interchange rapidly on the nuclear magnetic resonance timescale. These conformational changes can influence the overall molecular dipole moment and intermolecular interactions in both solution and solid state environments.
The resonance stabilization of the pyridine ring system is enhanced by the electron-donating character of the methoxy substituents, which increase the electron density throughout the aromatic framework. This increased electron density can affect the chemical reactivity of the compound, particularly toward electrophilic reagents that might interact with the electron-rich aromatic system. The iodine substituent, despite its electronegative nature, contributes to resonance stabilization through its ability to donate electron density via its lone pairs, creating a complex pattern of electronic effects that must be considered when predicting the compound's chemical behavior.
Properties
IUPAC Name |
3-iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BINO5/c1-13(2)14(3,4)22-15(21-13)8-9(16)11(19-6)17-12(20-7)10(8)18-5/h1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGVFZIBTUMAKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC(=C2I)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BINO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine core. The boronic acid derivative is then introduced using a boronic acid ester.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle multi-step organic reactions. The process would need to be optimized for yield, purity, and cost-effectiveness, ensuring that the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester moiety enables participation in Suzuki-Miyaura reactions , forming carbon-carbon bonds with aryl/heteroaryl halides. Key findings include:
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Catalyst : Tetrakis(triphenylphosphine)palladium(0) (3 mol%)
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Solvent : Dry 1,4-dioxane
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Base : Triethylamine (10 equiv)
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Conditions : 80°C under inert atmosphere (3–24 hours)
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Yield : 77–92% for analogous compounds
Example Reaction :
Reaction with 4-iodoaniline derivatives produces biaryl structures, critical for pharmaceutical intermediates. For instance:
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 80°C | |
| Catalyst Loading | 3 mol% Pd(PPh₃)₄ | |
| Typical Yield | 85–92% |
Iodo Group Reactivity in Cross-Couplings
The iodine substituent at position 3 undergoes Ullmann-type couplings or Stille reactions , enabling further functionalization:
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Buchwald-Hartwig Amination : Coupling with aryl amines under Cu/ligand catalysis.
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Direct Arylation : Pd-catalyzed coupling with aryl boronic acids.
Conditions :
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Catalyst : PdCl₂(PPh₃)₂/CuI (2–4 mol%)
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Solvent : Dry THF or toluene
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Base : Triethylamine or K₃PO₄
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Yield : 70–89% for analogous bromopyridines
Methoxy Group Stability and Reactivity
The methoxy groups at positions 2, 5, and 6 are typically inert under cross-coupling conditions but can be demethylated under strong acids (e.g., BBr₃ in CH₂Cl₂) for hydroxylation.
Selective Demethylation ():
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Reagent : BBr₃ (3 equiv) at −78°C → 0°C
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Product : Hydroxypyridine-boronate (useful for further O-alkylation).
Comparative Reactivity Table
| Reaction Type | Conditions | Key Catalyst | Yield Range |
|---|---|---|---|
| Suzuki-Miyaura | 80°C, dioxane, Pd(PPh₃)₄ | Pd(0) | 85–92% |
| Ullmann Coupling | 60°C, THF, CuI/PdCl₂(PPh₃)₂ | Pd/Cu | 70–89% |
| Methoxy Demethylation | BBr₃, CH₂Cl₂, −78°C → 0°C | – | 65–78% |
Stability and Handling
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Storage : −20°C under argon (boronic ester is moisture-sensitive).
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Purification : Column chromatography (silica gel, petroleum ether/EtOAc).
Experimental protocols and spectral data (¹H/¹³C NMR, HRMS) for this compound and its derivatives are extensively documented in supplementary materials of cited works .
Scientific Research Applications
Organic Synthesis
One of the primary applications of this compound is in organic synthesis. The boronic ester group allows it to participate in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action:
In Suzuki-Miyaura reactions, the boronic ester reacts with a halide or pseudohalide compound in the presence of a base and a palladium catalyst to form new carbon-carbon bonds.
Medicinal Chemistry
The unique structural features of 3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine make it an interesting subject for medicinal chemistry. Its potential biological activities can be explored through interaction studies and biochemical assays to evaluate its efficacy against various biological targets .
Case Study 1: Synthesis of Novel Anticancer Agents
Research has demonstrated that derivatives of compounds like 3-Iodo-2,5,6-trimethoxy-pyridine can be synthesized to develop new anticancer agents. The incorporation of the boronate moiety allows for targeted modifications that enhance biological activity against cancer cell lines. In vitro studies have shown promising results regarding cytotoxicity and selectivity.
Case Study 2: Development of Agrochemicals
Another application involves the use of this compound in developing agrochemicals. The ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling facilitates the synthesis of novel pesticides and herbicides that are more effective and environmentally friendly .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to changes in cellular behavior. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine-Boronate Esters
The following table summarizes key structural and functional differences between the target compound and related pyridine derivatives containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group:
Reactivity in Cross-Coupling Reactions
- Electron-Donating vs.
- Iodo Substituent : The iodine atom at C3 offers a site for further functionalization (e.g., nucleophilic substitution) but may compete with the boronate group in coupling reactions, requiring optimized conditions .
- Bifunctional Boronates: Compounds like 3,5-bis(boronate)pyridine enable sequential cross-couplings, a feature absent in the monofunctional target compound .
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s higher molecular weight (421.04 g/mol) and polar methoxy groups may reduce solubility in nonpolar solvents compared to lighter analogs like 3-fluoro-pyridine-boronate (243.06 g/mol) .
- Thermal Stability : Boronate esters generally decompose above 150°C, but methoxy groups could lower melting points relative to halogenated derivatives .
Challenges and Limitations
- Synthetic Complexity : Introducing three methoxy groups and an iodine atom complicates purification, as seen in the discontinued status of the target compound .
- Competing Reactivity : The iodine substituent may require protection/deprotection strategies to avoid side reactions during cross-coupling .
- Commercial Viability: Limited availability of the target compound contrasts with widely accessible analogs like 4-(trifluoromethyl)pyridine-boronate .
Biological Activity
3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that has garnered attention due to its unique structure and potential biological activities. This compound features a pyridine ring with multiple methoxy groups and a boronic acid derivative, making it an interesting subject for medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The molecular formula of this compound is C14H21BINO5, with a molecular weight of approximately 421.04 g/mol. The structure includes an iodine atom, three methoxy groups, and a boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which contributes to its reactivity and potential biological applications.
Structural Overview
| Component | Description |
|---|---|
| IUPAC Name | 3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Molecular Formula | C14H21BINO5 |
| Molecular Weight | 421.04 g/mol |
| CAS Number | 2096997-18-9 |
The biological activity of 3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily attributed to its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group is known for its role in Suzuki-Miyaura cross-coupling reactions, which are essential in forming carbon-carbon bonds in organic synthesis.
Interaction Studies
Interaction studies are crucial for understanding the compound's behavior in biological systems. These studies typically involve biochemical assays that assess the compound's efficacy against specific biological targets. For instance:
- Target Identification : The compound may interact with kinases or other proteins involved in cellular signaling pathways.
- Assay Development : Biochemical assays can be designed to evaluate the compound's inhibitory effects on these targets.
Pharmacological Profile
Preliminary pharmacological profiling indicates that compounds with similar structures exhibit varying degrees of cytotoxicity and selectivity towards cancer cells. The presence of iodine and boron groups appears to enhance these properties compared to non-substituted analogs .
Comparative Analysis with Similar Compounds
To understand the unique properties of 3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine better, it is essential to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Lacks iodine and methoxy groups | Less reactive; limited biological activity |
| 3-Iodo-2,5-dimethoxypyridine | Fewer methoxy groups; no boronate | Moderate activity; different reactivity profile |
The combination of iodine and boron in the target compound enhances its chemical reactivity and potential therapeutic applications compared to its analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
- Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging the boronate ester moiety. A typical approach involves coupling an iodinated pyridine precursor with a pinacol boronate ester under Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, in a solvent like dioxane/water at 80–100°C) . For precursor iodination, direct electrophilic substitution on the pyridine ring using iodine and an oxidizing agent (e.g., HIO₃) is common. Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended to isolate the product.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer: Use a combination of analytical techniques:
- 1H/13C NMR : Assign peaks by comparing chemical shifts to analogous pyridine-boronate derivatives (e.g., δ ~8.5 ppm for pyridine protons adjacent to the boronate group) .
- Mass Spectrometry (HRMS-ESI) : Confirm molecular weight with <2 ppm error between calculated and observed values .
- Elemental Analysis : Validate stoichiometry via CHN analysis.
- HPLC : Assess purity (>95% recommended for synthetic applications).
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer:
- NMR : Use DMSO-d6 or CDCl3 to resolve methoxy (δ ~3.8–4.0 ppm) and pyridine ring protons. Include 2D experiments (COSY, HSQC) for ambiguous assignments .
- IR Spectroscopy : Identify B-O (∼1350 cm⁻¹) and C-I (∼500 cm⁻¹) stretches .
- X-ray Crystallography : If crystals are obtainable, use SHELX or OLEX2 for structure refinement .
Advanced Research Questions
Q. How to design cross-coupling reactions using this compound as a boron reagent?
- Methodological Answer: The boronate ester is ideal for Suzuki-Miyaura couplings. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl-aryl couplings; optimize ligand for sterically hindered substrates .
- Solvent System : Use toluene/EtOH or THF/H₂O for solubility.
- Base : K₂CO₃ or Cs₂CO₃ for mild conditions; NaOtBu for challenging couplings.
- Workup : Extract with ethyl acetate, wash with brine, and purify via recrystallization (e.g., MeOH/CH₂Cl₂).
Q. How to resolve discrepancies between experimental and theoretical spectroscopic data?
- Methodological Answer:
- NMR Contradictions : Check for solvent effects (e.g., DMSO vs. CDCl3) or dynamic processes (e.g., rotamers). Use variable-temperature NMR to probe conformational exchange .
- Mass Accuracy Issues : Recalibrate instrumentation or validate with a known standard (e.g., fluorinated internal reference).
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (GIAO method) using software like Gaussian or ORCA.
Q. What strategies optimize crystallization for X-ray diffraction studies?
- Methodological Answer:
- Solvent Screening : Use mixed solvents (e.g., hexane/EtOAc) for slow evaporation.
- Temperature Control : Crystallize at 4°C to slow nucleation.
- Additives : Introduce trace co-solvents (e.g., DMF) to improve crystal packing.
- Data Collection : Collect high-resolution data (≤0.8 Å) and refine using SHELXL (for small molecules) or OLEX2 (for automation) .
Q. How to address low reaction yields in boronate-functionalized pyridine syntheses?
- Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
